molecular formula C11H9BrN2O2 B2773966 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole CAS No. 860650-88-0

1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole

Cat. No.: B2773966
CAS No.: 860650-88-0
M. Wt: 281.109
InChI Key: IXKMATVNIGXDFD-UHFFFAOYSA-N
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Description

1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole is a synthetic organic compound characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a phenyl ring, which is further connected to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-2-methyl-6-nitroaniline.

    Formation of Pyrrole Ring: The next step involves the formation of the pyrrole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and subsequent pyrrole ring formation using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).

    Reduction Reactions: Reducing agents (e.g., hydrogen gas, metal hydrides), solvents (e.g., ethanol, tetrahydrofuran), and catalysts (e.g., palladium on carbon).

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products Formed

    Substitution Reactions: Products with substituted nucleophiles replacing the bromine atom.

    Reduction Reactions: Products with the nitro group reduced to an amino group.

    Oxidation Reactions: Products with the methyl group oxidized to a carboxylic acid.

Mechanism of Action

The mechanism of action of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole depends on its specific application. For example, in biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of functional groups like the nitro and bromine atoms can influence the compound’s reactivity and binding affinity to these targets .

Comparison with Similar Compounds

1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole can be compared with similar compounds such as:

The uniqueness of this compound lies in the presence of the pyrrole ring, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-bromo-2-methyl-6-nitrophenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-8-6-9(12)7-10(14(15)16)11(8)13-4-2-3-5-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKMATVNIGXDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N2C=CC=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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